molecular formula C13H15FO4 B7993625 O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate CAS No. 1443335-92-9

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate

Cat. No.: B7993625
CAS No.: 1443335-92-9
M. Wt: 254.25 g/mol
InChI Key: TXCOBOIUVLGSBD-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is a chemical compound with the molecular formula C13H15FO4. It is characterized by the presence of an oxalate ester group and a fluoro-substituted phenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The fluoro-substituted phenyl group enhances the compound’s stability and reactivity, allowing it to effectively participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • O2-Ethyl O1-[2-(4-chloro-2-methylphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-bromo-2-methylphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-iodo-2-methylphenyl)ethyl] oxalate

Uniqueness

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is unique due to the presence of the fluoro-substituted phenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCOBOIUVLGSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159617
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443335-92-9
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443335-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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